molecular formula [NH2(CH2)2NH2]:(G=7);dendriPAMAM(NH2)512 B1171185 STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL CAS No. 163442-70-4

STARBURST (PAMAM) DENDRIMER, GENERATION 7,5 WT. per cent SOLUTION IN METHYL ALCOHOL

Cat. No.: B1171185
CAS No.: 163442-70-4
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Description

STARBURST® polyamidoamine (PAMAM) dendrimers are hyperbranched, monodisperse macromolecules with a tree-like architecture. The term "STARBURST" is a trademark for PAMAM dendrimers, which exhibit a star-shaped two-dimensional structure in higher generations (e.g., G7.5) due to their densely packed surface groups . The 7.5-generation dendrimer is a "half-generation" variant with anionic carboxylate surface groups, synthesized via a divergent method involving sequential Michael addition and amidation steps .

This specific formulation—a 5 wt.% solution in methyl alcohol—leverages methanol’s polarity and low boiling point (64.7°C) to stabilize the dendrimer’s structure . Higher-generation dendrimers like G7.5 possess a larger molecular weight (estimated >30,000 Da based on lower-generation analogs) and a well-defined interior cavity, enabling applications in drug encapsulation, gene delivery, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STARBURST (PAMAM) DENDRIMER involves a stepwise, repetitive sequence of reactions starting from an ethylenediamine core. Each generation is synthesized through a two-step process: Michael addition of methyl acrylate to the amine groups, followed by amidation with ethylenediamine. This process is repeated until the desired generation is achieved .

Industrial Production Methods: Industrial production of PAMAM dendrimers typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high purity and yield. The final product is then dissolved in methyl alcohol to achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions: STARBURST (PAMAM) DENDRIMER can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides, while substitution can introduce various functional groups onto the dendrimer surface .

Scientific Research Applications

Structural Characteristics

PAMAM dendrimers are characterized by:

  • Spherical shape : Their branched architecture allows for a high degree of functionalization.
  • Generational hierarchy : Each generation increases in size and the number of terminal functional groups; Generation 7 has 384 terminal amines.
  • Solubility : The 5 wt. % solution in methyl alcohol enhances their solubility and stability, making them suitable for various applications.

Drug Delivery Systems

PAMAM dendrimers have shown promise as drug delivery vehicles due to their ability to encapsulate therapeutic agents and facilitate targeted delivery.

  • Gene Delivery : PAMAM dendrimers effectively deliver genetic materials such as siRNA and plasmids into cells. Studies indicate that they can enhance the stability and bioavailability of these nucleic acids, making them suitable for gene therapy applications .
  • Chemotherapy : The dendrimers can be modified to target cancer cells specifically, thereby reducing side effects associated with conventional chemotherapy agents. For instance, PAMAM dendrimers can form complexes with chemotherapeutic drugs, enhancing their solubility and cytotoxicity against cancer cells .

Antimicrobial Activity

Research has demonstrated that PAMAM dendrimers possess inherent antimicrobial properties. They can disrupt bacterial membranes and inhibit growth, making them potential candidates for developing new antimicrobial agents .

Transdermal Drug Delivery

PAMAM dendrimers have been investigated as penetration enhancers for transdermal drug delivery systems. Their ability to modify skin permeability can improve the delivery of hydrophilic drugs through the skin barrier .

Table 2: Summary of Biomedical Applications

ApplicationDescriptionKey Findings
Gene DeliveryDelivery of siRNA/plasmidsEnhanced stability and cellular uptake
ChemotherapyTargeted delivery of anticancer drugsImproved solubility and reduced side effects
Antimicrobial AgentsDisruption of bacterial membranesEffective against various pathogens
Transdermal DeliveryEnhanced skin permeabilityIncreased drug absorption rates

Gene Therapy Research

A study explored the use of Generation 7 PAMAM dendrimers for delivering therapeutic genes to cancer cells. Results indicated that these dendrimers significantly increased transfection efficiency compared to conventional methods, highlighting their potential in gene therapy applications .

Cancer Treatment

In another case study, PAMAM dendrimers were conjugated with doxorubicin to create a targeted drug delivery system for breast cancer treatment. The study reported enhanced cytotoxicity against MCF-7 breast cancer cells while minimizing toxicity to normal cells .

Antimicrobial Efficacy

A clinical evaluation demonstrated that PAMAM dendrimers could effectively inhibit the growth of multidrug-resistant bacteria, suggesting their role as a new class of antimicrobial agents .

Mechanism of Action

The mechanism by which STARBURST (PAMAM) DENDRIMER exerts its effects is primarily through its highly branched structure, which allows for multiple interactions with target molecules. The dendrimer can encapsulate or bind to various molecules, facilitating their transport and delivery. The molecular targets and pathways involved depend on the specific application, such as drug delivery or gene therapy .

Comparison with Similar Compounds

Structural and Functional Differences Across Generations

PAMAM dendrimers are categorized by generation (G0 to G10+), with each generation doubling the terminal groups and increasing molecular weight. Key distinctions include:

Generation Surface Group Molecular Weight (Da) Solubility Toxicity Profile Key Applications
G0 Amine (-NH₂) ~517 Soluble in methanol, water High (cationic surface) Basic research, small-molecule binding
G2.5 Hydroxyl (-OH) ~13,000 Methanol, water Low (neutral surface) Solubility enhancer, drug delivery
G3 Amine (-NH₂) ~6,909 Methanol, aqueous Moderate Gene transfection, cancer therapy
G4.5 Carboxylate (-COO⁻) ~26,000 Water, methanol Low (anionic surface) Ocular drug delivery, biocompatible carriers
G7.5 Carboxylate (-COO⁻) >30,000 Methanol, water Low Targeted brain delivery, high-payload nanocarriers

Key Findings :

  • Toxicity : Cationic dendrimers (full generations, e.g., G3, G4) exhibit higher cytotoxicity and hemolysis due to surface amine groups interacting with cell membranes . Anionic or hydroxyl-terminated variants (e.g., G2.5, G4.5, G7.5) show reduced toxicity, making them suitable for biomedical applications .
  • Drug Loading : Higher generations (G7.5) provide larger interior cavities and surface areas, enabling encapsulation of hydrophobic drugs like doxorubicin or siRNA .
  • Synthesis Complexity : G7.5 requires precise stoichiometric control during synthesis, increasing production costs compared to lower generations .

Comparison with Modified PAMAM Dendrimers

  • PEGylated PAMAM : Polyethylene glycol (PEG) conjugation reduces immune clearance and enhances blood circulation time. For example, PEG-G4 PAMAM shows 3× longer half-life than unmodified G4 but requires additional synthetic steps .
  • Hybrid Dendrimers: G3.5 PAMAM combined with lipid bilayers (e.g., in liposomal formulations) enhances stability but sacrifices the monodispersity inherent to pure dendrimers .

Biological Activity

STARBURST (PAMAM) dendrimers are a class of highly branched synthetic polymers known for their unique structural properties and versatile applications in drug delivery, gene therapy, and nanotechnology. This article focuses on the biological activity of the Generation 7 PAMAM dendrimer in a 5 wt. % solution in methyl alcohol, highlighting its interactions with biological systems and potential applications.

Structural Characteristics

PAMAM dendrimers are characterized by a core structure made of ethylenediamine, with branching units that create a highly functionalized surface. The Generation 7 dendrimer typically contains 128 terminal functional groups, which can be amine (-NH2), hydroxyl (-OH), or carboxyl (-COOH) groups. The presence and type of these functional groups significantly influence the dendrimer's biological activity.

Biological Activity Overview

Research indicates that PAMAM dendrimers exhibit a range of biological activities, including:

  • Cellular Uptake : Their size and surface charge facilitate cellular uptake, making them effective carriers for drugs and genes .
  • Antimicrobial Activity : Certain PAMAM dendrimers have demonstrated antimicrobial properties against various pathogens, including E. coli. For instance, PAMAM dendrimers with amine groups showed significant growth inhibition of E. coli .
  • Cytotoxicity : The cytotoxic effects of PAMAM dendrimers vary with generation and surface functionality. Higher generations and amine-terminated dendrimers have been associated with reduced cell viability in neuronal cells .

Case Study 1: Antimicrobial Effects

A study evaluated the impact of PAMAM G4 dendrimers on E. coli growth. The results indicated that PAMAM with amine terminal groups decreased the metabolic heat output by 48.8%, while hydroxyl-terminated PAMAM increased it by 17.4%. This suggests that PAMAM (NH2) G4 inhibits microbial growth, whereas PAMAM (OH) G4 stimulates it .

Dendrimer TypeSlope (Heat Rate)Maximum Output (V)Time for Maximum Output (h)
Control1.060.45040.8
PAMAM (NH2) G40.810.23063.31
PAMAM (OH) G41.890.52893.09

Case Study 2: Drug Solubilization

The solubilization capacity of PAMAM dendrimers was studied using Phenazine as a model drug. The results showed that PAMAM-OHT (G = 3) enhanced the solubility of Phenazine by 15-fold compared to its solubility in water, demonstrating the efficacy of PAMAM dendrimers in drug delivery applications .

The biological activity of PAMAM dendrimers can be attributed to several mechanisms:

  • Hydrophobic Interactions : Nonpolar cavities within the dendrimer structure allow for encapsulation of hydrophobic drugs through hydrophobic interactions.
  • Electrostatic Interactions : Charged terminal groups facilitate interactions with oppositely charged drug molecules, enhancing solubility and stability.
  • Hydrogen Bonding : Functional groups such as amines and hydroxyls can form hydrogen bonds with guest molecules, contributing to enhanced bioavailability.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of Generation 7 PAMAM dendrimers in methyl alcohol, and how do these influence experimental design?

  • Answer : Generation 7 PAMAM dendrimers exhibit a densely packed surface structure with a molecular weight exceeding 14,000 g/mol (based on lower-generation analogs like G1: 1,429.85 g/mol ). Key properties include:

  • Solubility : High solubility in polar solvents like methyl alcohol (5 wt. % solution) and water, enabling homogeneous dispersion for biomedical applications .
  • Density : ~0.854 g/mL at 25°C (observed in G0 analogs), affecting centrifugation and filtration protocols .
  • Storage : Requires -20°C for long-term stability to prevent aggregation or degradation .
  • Surface charge : Terminal amino groups (full-generation) confer cationic properties, influencing interactions with biomolecules .
  • Experimental Design Tip : Pre-filter solutions (0.22 µm) to remove aggregates and validate concentration via UV-Vis spectroscopy (λ = 280 nm for amine quantification) .

Q. How is the synthesis and structural characterization of PAMAM dendrimers performed?

  • Answer : Synthesis involves iterative Michael addition (amine + acrylate) and amidation steps to build generations. For Generation 7:

  • Step 1 : Ethylenediamine core reacts with methyl acrylate to form a half-generation (e.g., G0.5).
  • Step 2 : Ethylenediamine is added to terminate with amine groups (full-generation, e.g., G1.0) .
  • Characterization :
  • NMR : ¹H/¹³C NMR confirms branching integrity and terminal group functionality .
  • Elemental Analysis : Validates nitrogen content (e.g., G0: 10 nitrogen atoms ).
  • MALDI-TOF : Detects molecular weight distribution and purity .

Q. What methodologies are used to assess dendrimer-drug loading efficiency?

  • Answer :

  • Encapsulation : Hydrophobic drugs are loaded into the dendrimer’s interior via dialysis (e.g., 12–24 hrs in PBS) .
  • Surface Conjugation : Covalent attachment (e.g., EDC/NHS chemistry) for targeted delivery .
  • Quantification :
  • UV-Vis Spectroscopy : Measures free vs. bound drug after centrifugal filtration (10 kDa cutoff) .
  • HPLC : Separates and quantifies drug-dendrimer complexes .

Advanced Research Questions

Q. How does the cytotoxicity of Generation 7 PAMAM dendrimers vary with surface modification, and how can contradictions in literature data be resolved?

  • Answer :

  • Cytotoxicity Mechanism : Cationic terminal amines disrupt cell membranes via electrostatic interactions, causing nanohole formation. Toxicity is generation-dependent (higher generations >G5 show increased membrane disruption ).
  • Surface Modification :
  • Acetylation : Neutralizes surface charge, reducing hemolysis (e.g., acetylation of G1 reduced toxicity by 90% ).
  • β-Cyclodextrin Conjugation : Enhances biocompatibility (e.g., G1-b-CD showed no cytotoxicity in four cell lines ).
  • Data Contradictions : Discrepancies arise from differences in cell type, exposure duration, and dendrimer purity. Standardize assays (e.g., MTT/WST-1) across multiple cell lines and validate purity via MALDI-TOF .

Q. What advanced techniques elucidate host-guest interactions between PAMAM dendrimers and biomolecules?

  • Answer :

  • Multinuclear NMR : ³¹P NMR tracks interactions with phosphorylated biomolecules (e.g., bile salts in G4 dendrimers ).
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (e.g., entropy-driven binding of hydrophobic drugs ).
  • Molecular Dynamics Simulations : Predicts encapsulation efficiency based on dendrimer-drug size/charge complementarity .

Q. How can experimental design address challenges in scaling up dendrimer synthesis for reproducible research?

  • Answer :

  • Purification : Use size-exclusion chromatography (Sephacryl S-300) to remove incomplete generations, critical for reproducibility .
  • Yield Optimization : Monitor reaction stoichiometry (amine:acrylate = 1:2 for each generation) and automate steps to minimize human error .
  • Quality Control : Implement batch-wise characterization (NMR, elemental analysis) to ensure consistency .

Properties

CAS No.

163442-70-4

Molecular Formula

[NH2(CH2)2NH2]:(G=7);dendriPAMAM(NH2)512

Molecular Weight

0

Origin of Product

United States

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